4-Acetamidobenzenesulfinic acid physical properties
4-Acetamidobenzenesulfinic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Acetamidobenzenesulfonic Acid
Introduction: Defining the Compound of Interest
In the landscape of organic chemistry and drug development, precise molecular identification is paramount. This guide focuses on the physical properties of a key aromatic compound, frequently identified by the CAS Number 121-62-0. While the topic requested is "4-Acetamidobenzenesulfinic acid," a thorough review of chemical databases and literature reveals that the compound commonly available and studied under this CAS number is, in fact, 4-Acetamidobenzenesulfonic acid . Sulfonic acids (R-SO₃H) are distinct from the less stable sulfinic acids (R-SO₂H), possessing a higher oxidation state and different chemical properties.[1] This guide will proceed by detailing the properties of the sulfonic acid derivative, acknowledging this common point of nomenclature confusion.
4-Acetamidobenzenesulfonic acid serves as a crucial metabolite of Sulfanilic acid and is recognized as an impurity in pharmaceuticals like Sulfadimethoxine.[2][3] Its well-defined physical characteristics are fundamental for its application as a reagent in organic synthesis, in the manufacturing of dyes, and as a versatile chemical intermediate.[4] Understanding these properties is essential for researchers in ensuring the purity, stability, and appropriate handling of this compound in experimental and developmental workflows.
Chemical and Structural Identity
A precise understanding of a compound begins with its fundamental identifiers. These data form the basis for all subsequent analysis and application. The key identifiers for 4-Acetamidobenzenesulfonic acid are consolidated below.
Core Identifiers
The compound is most reliably identified by its CAS Registry Number, which is unique to its chemical structure.
| Identifier | Value | Source(s) |
| Primary CAS Number | 121-62-0 | [2][5] |
| Molecular Formula | C₈H₉NO₄S | [2][3] |
| Molecular Weight | 215.23 g/mol | [2][3] |
| Common Synonyms | N-Acetylsulfanilic Acid, Acetanilide-p-sulfonic acid, p-Acetamidobenzenesulfonic acid | [3][4] |
Structural Representation
The arrangement of atoms dictates the compound's physical and chemical behavior. The sulfonic acid (-SO₃H) and acetamido (-NHCOCH₃) groups impart distinct polarity and reactivity.[4]
Caption: 2D Structure of 4-Acetamidobenzenesulfonic acid.
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SMILES: CC(=O)Nc1ccc(S(=O)(=O)O)cc1[3]
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InChI: InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)[3][4]
Core Physical Properties
The physical properties determine the conditions under which 4-Acetamidobenzenesulfonic acid can be stored, handled, and used in various applications. These are summarized in the table below.
| Property | Value / Description | Rationale & Implications | Source(s) |
| Appearance | White to off-white crystalline solid or powder. | Indicates a high level of purity. The solid state is typical for aromatic acids of this molecular weight at standard temperature and pressure. | [4][6] |
| Melting Point | >180°C with decomposition. Some sources report >300°C. | The wide range and decomposition indicate thermal instability at elevated temperatures. This is a critical parameter for reactions, drying, and storage, suggesting that prolonged heating should be avoided. | [5] |
| Solubility | Highly soluble in water; slightly soluble in DMSO and Methanol. | The presence of both a highly polar sulfonic acid group and a hydrogen-bonding acetamido group facilitates strong interactions with polar solvents like water. This property is key for its use in aqueous reaction media. | [4][6] |
| Acidity (pKa) | Strong acid. | Sulfonic acids are significantly more acidic than their carboxylic acid counterparts. While a specific pKa is not cited, aromatic sulfonic acids typically have pKa values less than 1, making this a strong organic acid. | [1] |
| Stability | Stable under light and air; can be slightly hygroscopic. | The compound is generally robust for laboratory use but may absorb atmospheric moisture. This hygroscopic nature necessitates storage in a dry, well-sealed container. | [3][6] |
| Storage | Recommended long-term storage at -20°C. | Lowering the temperature minimizes the rate of potential degradation or decomposition, preserving the compound's purity over time, especially for reference standards. |
In-Depth Analysis of Key Properties
Thermal Stability and Melting Point
The reported melting point of 4-Acetamidobenzenesulfonic acid varies, with a consistent observation of decomposition at higher temperatures. This decomposition suggests that the melting process is accompanied by chemical breakdown, likely involving desulfonation or degradation of the acetamido group.
Expert Insight: When determining the melting point of such a compound, a rapid heating rate on the measurement apparatus is crucial. A slow ramp rate can induce premature decomposition, leading to an inaccurate and broad melting range. The observed value is more accurately a "decomposition temperature" rather than a true melting point. For drug development professionals, this thermal instability is a critical consideration during formulation processes like milling or granulation, where localized heating can occur.
Solubility Profile & Influence of pH
The solubility of this compound is dominated by its polar functional groups. The sulfonic acid group (-SO₃H) is strongly acidic and readily deprotonates in water to form the highly polar sulfonate anion (-SO₃⁻), enhancing aqueous solubility.[4][6] The acetamido group also contributes to polarity and can participate in hydrogen bonding.
The principle of "like dissolves like" governs its behavior; it is significantly more soluble in polar solvents than in nonpolar ones.[6] The pH of the medium has a pronounced effect on its solubility.[6] In acidic conditions (low pH), the sulfonic acid is protonated, while in neutral to basic conditions (higher pH), it exists as the more soluble sulfonate salt.
Causality in Experimental Design: This pH-dependent solubility is a powerful tool for purification. The compound can be dissolved in a basic aqueous solution, washed with a nonpolar organic solvent to remove impurities, and then precipitated out in its less soluble acidic form by lowering the pH.
Spectroscopic Characterization
Spectroscopic data provides an electronic and vibrational "fingerprint" of the molecule, essential for structure confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, its characteristic features can be reliably predicted based on its functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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N-H Stretch: A moderate to sharp peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.
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C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption is predicted around 1680 cm⁻¹, characteristic of a secondary amide carbonyl.
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S=O Stretch (Asymmetric & Symmetric): Two strong, distinct bands are characteristic of the sulfonic acid group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. Their intensity is a key diagnostic feature.
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Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR:
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-CH₃ (Acetyl): A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm.
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Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system. This typically appears as two distinct doublets, each integrating to 2 protons, in the region of δ 7.5-8.0 ppm.
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-NH (Amide): A broad singlet, typically downfield around δ 10-10.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.
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-SO₃H (Sulfonic Acid): A very broad singlet, often further downfield. This proton is acidic and exchanges rapidly, meaning it is often not observed, especially in protic solvents like DMSO-d₆ or D₂O.
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¹³C NMR:
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-CH₃ (Acetyl): A signal around δ 24 ppm.
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Aromatic Carbons: Four distinct signals are expected for the benzene ring due to symmetry. Two carbons are substituted (C-N and C-S) and will appear as signals with lower intensity. The two pairs of equivalent C-H carbons will show stronger signals.
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C=O (Amide): A signal in the δ 169-170 ppm region.
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Experimental Workflows & Protocols
To ensure trustworthy and reproducible results, all physical property determinations must follow validated protocols.
General Workflow for Compound Characterization
The following diagram illustrates a self-validating system for the characterization of an incoming chemical sample, such as 4-Acetamidobenzenesulfonic acid.
Caption: Workflow for physical and chemical characterization.
Protocol: Melting Point Determination
Objective: To determine the melting range and observe the decomposition of the sample.
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Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).
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Sample Loading: Finely crush a small amount of the white solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
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Measurement (Rapid Scan): Place the capillary in the apparatus. Heat rapidly (15-20 °C/min) to get a coarse estimate of the melting/decomposition temperature.
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Measurement (Fine Scan): Using a new sample, heat rapidly to within 20 °C of the estimated temperature. Then, reduce the heating rate to 1-2 °C/min.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion). Note any color changes, gas evolution, or charring, which are indicative of decomposition.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in key solvents.
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Setup: Label three test tubes: "Water," "Methanol," and "Toluene."
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Dispensing: Add approximately 10-20 mg of 4-Acetamidobenzenesulfonic acid to each tube.
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Solvent Addition: Add 1 mL of the respective solvent to each tube.
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Observation (Room Temp): Agitate each tube vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
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Observation (Heating): If the solid is not fully soluble at room temperature, gently warm the tube in a water bath and observe any changes in solubility.
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Trustworthiness Check: The results should align with theoretical expectations: high solubility in polar protic water, moderate to slight solubility in polar methanol, and insolubility in nonpolar toluene. This validates both the protocol and the identity of the compound.
Conclusion
4-Acetamidobenzenesulfonic acid is a well-characterized aromatic compound whose physical properties are dictated by its polar functional groups. It presents as a white, crystalline solid with high thermal stability up to its decomposition point above 180°C. Its high solubility in water and polar solvents is a key characteristic for its application in aqueous media.[4][6] The compound is a strong acid, is slightly hygroscopic, and is best stored at low temperatures for long-term stability.[1][3][6] The predictable spectroscopic signatures in IR and NMR allow for unambiguous identification and quality control. The methodologies and data presented herein provide a comprehensive foundation for researchers, scientists, and drug development professionals to handle, analyze, and utilize this compound with scientific rigor and confidence.
References
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Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from [Link]
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Acros Organics. (2025). 4-Acetamidobenzenesulfonyl azide - SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]
Sources
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 4. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. solubilityofthings.com [solubilityofthings.com]
